1-ethyl-4-methyl-3-nitro-1H-pyrazole

Description

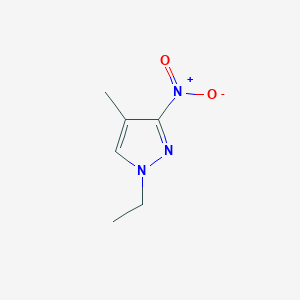

1-Ethyl-4-methyl-3-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro group at position 3, an ethyl group at position 1, and a methyl group at position 2. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The nitro group in this compound enhances electrophilic reactivity, making it a key intermediate in further functionalization reactions, such as reductions to amines or participation in cycloadditions .

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1-ethyl-4-methyl-3-nitropyrazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-5(2)6(7-8)9(10)11/h4H,3H2,1-2H3 |

InChI Key |

SKQRUQCNVNHDDH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-ethyl-4-methyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-Ethyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, hydrogen gas, palladium on carbon, and sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-4-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-ethyl-4-methyl-3-nitro-1H-pyrazole becomes evident when compared to analogous pyrazole derivatives. Below is a systematic analysis of its distinguishing features relative to other nitro-substituted pyrazoles and hybrids:

Substituent Position and Electronic Effects

- Nitro Group Position : The nitro group at position 3 in the target compound contrasts with derivatives like 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide (), where the nitro occupies position 3. Positional differences significantly alter electronic distribution, affecting reactivity in substitution or coupling reactions. For example, nitro at position 4 may stabilize adjacent carboxamide groups through resonance, while nitro at position 3 in the target compound could enhance electrophilicity at position 5 for further functionalization .

- Comparison with Triazole-Pyrazole Hybrids : Compounds such as 4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole () feature nitro groups on pendant aryl rings rather than the pyrazole core. This design shifts the electron-withdrawing effects away from the heterocycle, reducing pyrazole ring activation compared to the target compound .

Functional Group Diversity

- Trifluoromethyl and Benzyl Groups : The compound 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole () incorporates a trifluoromethyl group at position 3 and a benzyl substituent. The trifluoromethyl group increases lipophilicity and metabolic stability, which is absent in the target compound. This makes the derivative more suited for biological applications, such as GLUT1 inhibition, due to enhanced membrane permeability .

- Carboxamide Derivatives : The patent compound in includes a carboxamide group at position 5, enabling hydrogen bonding interactions critical for target binding in drug discovery. In contrast, the target compound’s simpler alkyl substituents (ethyl and methyl) prioritize synthetic accessibility over specific biorecognition .

Comparative Data Table

Biological Activity

1-Ethyl-4-methyl-3-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound's unique structure, featuring an ethyl group at position 1, a methyl group at position 4, and a nitro group at position 3 of the pyrazole ring, contributes to its potential therapeutic applications. Research has indicated that this compound may exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups allows for versatile interactions in chemical and biological contexts.

Biological Activity Overview

Research highlights several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. The mechanism is believed to involve the interaction of the nitro group with biological macromolecules, leading to cytotoxic effects on microbial cells.

- Antifungal Properties : Similar to its antibacterial effects, this compound has been evaluated for antifungal activity. The specific pathways and targets within fungal cells remain an area of ongoing research.

- Anti-inflammatory Effects : The compound has been explored for its potential in reducing inflammation. This activity may be linked to its ability to inhibit key inflammatory pathways or enzymes .

- Anticancer Potential : Preliminary studies suggest that this pyrazole derivative may inhibit cancer cell proliferation. Its role as a selective inhibitor of protein kinases could be crucial in developing targeted cancer therapies .

The biological effects of this compound can be attributed to its structural characteristics:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with various molecular targets within cells.

- Hydrogen Bonding : The compound can form hydrogen bonds with cellular components, influencing their biological functions.

- Cytotoxicity : The interaction with DNA and proteins may lead to cytotoxic effects, particularly in microbial and cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-4-chloro-3-nitro-1H-pyrazole | Chlorine substituent instead of methyl | Different reactivity due to chlorine's electronegativity |

| 1-Ethyl-4-bromo-3-nitro-1H-pyrazole | Bromine substituent instead of methyl | Enhanced reactivity compared to chlorine |

| 1-Ethyl-4-amino-3-nitro-1H-pyrazole | Amino group instead of nitro | Potentially different biological activity profile |

Case Studies

Several case studies have investigated the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study reported the compound's effectiveness against resistant strains of bacteria, indicating its potential as a novel antibiotic agent .

- Anticancer Activity : In vitro studies demonstrated that this pyrazole derivative significantly inhibited the growth of melanoma and cervical cancer cells, suggesting its role as a promising anticancer agent .

- Inflammation Models : Animal models have shown reduced inflammatory markers following treatment with this compound, supporting its anti-inflammatory claims .

Q & A

Q. Advanced

- Containment : Use gloveboxes or fume hoods for handling volatile nitrating agents (e.g., acetyl nitrate) .

- Intermediate quenching : Neutralize reactive byproducts (e.g., dilute NaOH for acidic residues).

- Waste management : Segregate nitro-containing waste for professional disposal to avoid environmental contamination .

Which purification methods are most effective for isolating this compound?

Q. Basic

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitro-pyrazoles from polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, particularly for intermediates with low solubility .

How can competing reaction pathways in pyrazole hybrid synthesis be identified and suppressed?

Q. Advanced

- Byproduct analysis : LC-MS or GC-MS detects undesired adducts (e.g., dimerization products).

- Reagent modulation : Reducing copper catalyst loading from 10 mol% to 5 mol% decreases homocoupling of alkynes .

- Temperature control : Lowering reaction temperatures (<40°C) slows competing nucleophilic attacks in nitro-group activation .

What role do catalysts like copper sulfate play in pyrazole synthesis?

Basic

Copper(I) catalysts enable azide-alkyne cycloaddition (CuAAC) by stabilizing transition states, accelerating triazole formation. Ascorbate reduces Cu(II) to Cu(I), maintaining catalytic activity and suppressing oxidative side reactions .

How do substituents influence the electronic structure and reactivity of nitro-pyrazoles?

Advanced

Electron-withdrawing groups (e.g., nitro) deactivate the pyrazole ring, directing electrophilic substitutions to meta positions. Methyl/ethyl groups enhance steric hindrance, altering reaction kinetics. Spectroscopic shifts in -NMR and Hammett parameters quantify these effects, as seen in substituted pyrazole-carboxylates .

How does X-ray crystallography resolve ambiguities in pyrazole derivative structures?

Advanced

X-ray analysis unambiguously assigns regiochemistry (e.g., nitro-group orientation at C3 vs. C5) and confirms hydrogen-bonding networks. For example, crystal structures of ethyl pyrazole-carboxylates reveal planar geometries and intermolecular interactions critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.